Product packaging for Z-Gly-Gly-Arg-AMC acetate(Cat. No.:)

Z-Gly-Gly-Arg-AMC acetate

Cat. No.: B1151230
M. Wt: 639.66
InChI Key: AVVGJZBMODPHEX-BOXHHOBZSA-N
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Description

Overview of Fluorogenic Protease Substrates in Enzymology

Fluorogenic protease substrates are essential tools in enzymology for the continuous and sensitive measurement of protease activity. nih.gov These molecules are designed to be non-fluorescent or weakly fluorescent until they are cleaved by a specific protease. acs.org Upon enzymatic cleavage, a highly fluorescent molecule, known as a fluorophore, is released, leading to a measurable increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction. evitachem.com

There are several types of fluorogenic substrates, including those based on aromatic amines and those that utilize quenching mechanisms like Fluorescence Resonance Energy Transfer (FRET). nih.govrsc.org Substrates derived from coumarin (B35378) derivatives, such as 7-amino-4-methylcoumarin (B1665955) (AMC), are widely used due to the significant increase in fluorescence upon hydrolysis of the amide bond linking the peptide to the AMC group. rsc.orgthermofisher.com The high sensitivity of these assays allows for the detection of very low levels of enzyme activity. thermofisher.com

Design Principles and Structural Significance of Peptide-Based Fluorogenic Probes

The design of peptide-based fluorogenic probes is a strategic process that involves integrating a specific peptide sequence with a fluorophore. beilstein-journals.org The peptide sequence is crucial as it determines the substrate's specificity for a particular protease. beilstein-journals.orgbeilstein-journals.org This sequence is often derived from the known cleavage sites of the target protease in its natural protein substrates. nih.gov By manipulating the amino acid sequence, researchers can create probes that are highly selective for a single enzyme or a specific family of enzymes. beilstein-journals.orgbeilstein-journals.org

The structural design often involves attaching a fluorophore to the C-terminus of the peptide. In its bound state, the fluorescence of the reporter molecule is typically quenched. rsc.org Proteolytic cleavage of the peptide bond liberates the fluorophore, resulting in a "turn-on" fluorescent signal. rsc.orgmdpi.com For FRET-based probes, a donor and an acceptor molecule are attached to the peptide. acs.org Cleavage of the peptide separates the donor and acceptor, disrupting the energy transfer and leading to an increase in the donor's fluorescence. acs.orgacs.org The choice of fluorophore and quencher, as well as the length and composition of the peptide linker, are critical parameters in designing effective FRET-based substrates. acs.org

Positioning of Z-Gly-Gly-Arg-AMC Acetate (B1210297) as a Definitive Research Tool

Z-Gly-Gly-Arg-AMC acetate is a well-established and highly regarded research tool due to its specific and reliable performance as a fluorogenic substrate. It is particularly recognized as a specific substrate for thrombin, an essential enzyme in the blood coagulation cascade. medchemexpress.comselleckchem.comadooq.comchemsrc.commedchemexpress.comabmole.comfishersci.at Its application extends to the study of other trypsin-like serine proteases as well. evitachem.combiosynth.com

The core of its utility lies in its mechanism of action. The peptide sequence, Gly-Gly-Arg, is recognized and cleaved by thrombin at the arginine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. evitachem.com The resulting increase in fluorescence, typically measured at an excitation wavelength of around 380-390 nm and an emission wavelength of 460-480 nm, is directly proportional to the enzyme's activity. medchemexpress.comevitachem.com This allows for the quantitative determination of thrombin activity in various biological samples, including platelet-rich plasma (PRP) and platelet-poor plasma (PPP). medchemexpress.comselleckchem.comadooq.comchemsrc.comabmole.comfishersci.at

The benzyloxycarbonyl (Z) group attached to the N-terminus of the glycine (B1666218) helps to stabilize the peptide during synthesis and in enzymatic reactions. evitachem.com The acetate salt form of the compound enhances its solubility in aqueous solutions, making it convenient for use in a variety of experimental setups. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValue
Full Chemical Name Benzyloxycarbonyl-Glycyl-Glycyl-L-Arginine 4-Methyl-Coumaryl-7-Amide acetate
CAS Number 2070009-61-7 biosynth.com
Molecular Formula C₃₀H₃₇N₇O₉ biosynth.com
Molecular Weight 639.66 g/mol chemsrc.combiosynth.comglpbio.com
Excitation Wavelength ~380-390 nm medchemexpress.comevitachem.com
Emission Wavelength ~460-480 nm medchemexpress.comevitachem.com
Primary Target Enzyme Thrombin medchemexpress.comselleckchem.comadooq.comchemsrc.commedchemexpress.comabmole.comfishersci.at
Other Target Enzymes Trypsin, Urokinase evitachem.com

Evolution and Broad Applicability of Arginine-Specific Fluorogenic Substrates

The development of arginine-specific fluorogenic substrates has been a significant advancement in protease research. Arginine is a key residue in the recognition sequence of many proteases, particularly trypsin-like serine proteases. mdpi.com The positive charge of the arginine side chain plays a crucial role in the interaction with the enzyme's active site. nih.gov

Early research focused on identifying and optimizing peptide sequences that would confer high specificity for target enzymes. pnas.org The use of combinatorial libraries of fluorogenic substrates has been instrumental in rapidly determining the substrate specificity of various proteases. pnas.org This has led to the design of highly selective substrates, not only for thrombin but also for other important proteases like cathepsins and caspases. medchemexpress.compubcompare.ai

The broad applicability of arginine-specific substrates is evident in their use in diverse research areas. They are fundamental in biochemical assays for enzyme kinetics and inhibitor screening in drug discovery. evitachem.comchemimpex.com In cell biology, they are used to study cellular processes involving proteases, such as apoptosis. chemimpex.com Furthermore, these substrates have found applications in diagnostics, where they can be used to detect protease activities associated with various diseases. chemimpex.com The continuous evolution of these tools, including the development of sensors for arginine itself, promises to further enhance our ability to study the intricate roles of proteases in health and disease. acs.org

Properties

Molecular Formula

C₃₀H₃₇N₇O₉

Molecular Weight

639.66

IUPAC Name

acetic acid;benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H33N7O7.C2H4O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;1-2(3)4/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H3,(H,3,4)/t21-;/m0./s1

InChI Key

AVVGJZBMODPHEX-BOXHHOBZSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O

Origin of Product

United States

Mechanistic and Spectroscopic Foundations of Z Gly Gly Arg Amc Acetate Hydrolysis

Enzymatic Cleavage Mechanism and Kinetics of Fluorophore Release (7-amino-4-methylcoumarin, AMC)

The hydrolysis of Z-Gly-Gly-Arg-AMC acetate (B1210297) is a process catalyzed by specific proteolytic enzymes, primarily trypsin-like serine proteases. These enzymes recognize and bind to the peptide substrate at their active site. The fundamental mechanism involves the enzymatic cleavage of the amide bond between the C-terminal arginine (Arg) residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. evitachem.com This catalytic action results in the liberation of the free, highly fluorescent AMC molecule. evitachem.commyskinrecipes.com

The process is a key tool for studying enzyme kinetics in real-time. myskinrecipes.com When conjugated to the peptide, the fluorescence of the AMC group is quenched. caymanchem.combertin-bioreagent.com Upon enzymatic cleavage, the release of AMC leads to a quantifiable increase in fluorescence intensity, which is directly proportional to the rate of enzyme activity. evitachem.commyskinrecipes.com This allows for precise measurements of the activity of enzymes such as thrombin, trypsin, urokinase, and tissue-type plasminogen activator. evitachem.comechelon-inc.com

The kinetics of this reaction are often described by the Michaelis-Menten model, characterized by the parameters Kcat (the turnover number) and Km (the Michaelis constant). For instance, kinetic data for the hydrolysis of a similar substrate, Z-Gly-Pro-Arg-AMC, by thrombin show a kcat of 18.6 s⁻¹ and a Km of 21.7 µM. glpbio.com These parameters are crucial for comparing enzyme efficiency and for screening potential enzyme inhibitors or activators in drug discovery. myskinrecipes.com

Molecular Basis of Substrate Recognition and P1-P3′ Specificity for Z-Gly-Gly-Arg-AMC Acetate

The specificity of proteases for this compound is determined by the amino acid sequence of the peptide, particularly the residues at the P1 to P3 positions (using the Schechter and Berger nomenclature). The P1 residue, which is adjacent to the cleavage site, is the primary determinant of specificity for many proteases.

In Z-Gly-Gly-Arg-AMC, the arginine (Arg) at the P1 position makes it a prime substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine and lysine. nih.gov Enzymes such as thrombin, urokinase-type plasminogen activator, and factor Xa specifically recognize and cleave after arginine. evitachem.commyskinrecipes.com The specificity for Arg at the P1 position is a well-established characteristic of these enzymes. nih.gov

The P2 and P3 positions, occupied by glycine (B1666218) (Gly) residues in this substrate, also contribute to substrate recognition and binding affinity. While the P1 residue fits into the S1 binding pocket of the enzyme, the P2 and P3 residues interact with the corresponding S2 and S3 pockets. Studies profiling the specificity of enzymes like factor Xa show a preference for glycine at the P2 position. nih.gov The Gly-Gly spacer, combined with the Z-group, helps to balance stability, solubility, and enzyme recognition. evitachem.com

Functional Role of the Benzyloxycarbonyl (Z) Protecting Group in Substrate Reactivity

The N-terminal benzyloxycarbonyl (Z) group in this compound serves multiple critical functions that extend beyond its traditional role as a protecting group in peptide synthesis. evitachem.com

Enzymatic Specificity and Binding: The bulky and hydrophobic Z-group helps to mimic the extended structure of natural protein substrates. This provides a larger interface for interaction with the enzyme's active site, which can enhance both binding affinity and the rate of catalytic turnover compared to peptides without this group. evitachem.com It is particularly recognized by trypsin-like serine proteases that cleave after arginine residues located in hydrophobic environments. evitachem.com

Chemical Stability: During synthesis, the Z-group prevents unwanted side reactions at the N-terminus of the peptide. evitachem.com In experimental use, it protects the substrate from degradation by aminopeptidases, which could otherwise cleave the peptide from the N-terminal end, thus ensuring the integrity of the substrate for the target protease. evitachem.com

Principles of Fluorometric Detection: Excitation and Emission Characteristics of Liberated AMC

The use of Z-Gly-Gly-Arg-AMC as a fluorogenic substrate is based on a distinct change in fluorescence properties upon hydrolysis. The intact substrate is essentially non-fluorescent or exhibits minimal fluorescence because the AMC fluorophore is quenched by the attached peptide. caymanchem.combertin-bioreagent.com

Enzymatic cleavage severs the amide bond and releases the free fluorophore, 7-amino-4-methylcoumarin (AMC). bertin-bioreagent.com Liberated AMC is highly fluorescent, and its appearance in the solution can be monitored in real-time using a spectrofluorometer. nih.gov The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity. myskinrecipes.com

The liberated AMC molecule has specific excitation and emission characteristics that allow for its sensitive detection. While the exact wavelengths can vary slightly depending on the source and the buffer conditions, they generally fall within a well-defined range in the blue region of the spectrum. medchemexpress.com

Table 1: Spectroscopic Properties of 7-amino-4-methylcoumarin (AMC)

PropertyWavelength Range (nm)
Excitation Maximum (λex)341 - 390
Emission Maximum (λem)430 - 480

This interactive table summarizes the typical excitation and emission wavelength maxima reported for free AMC. Data sourced from multiple biochemical suppliers and research articles. caymanchem.comechelon-inc.commedchemexpress.comaatbio.comfluorofinder.commedchemexpress.com

Advanced Methodological Frameworks Utilizing Z Gly Gly Arg Amc Acetate in Protease Investigations

Quantitative Fluorometric Assays for Enzyme Activity Determination

Fluorometric assays utilizing Z-Gly-Gly-Arg-AMC acetate (B1210297) are foundational for determining the activity of various proteases. The principle of these assays lies in the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. The free AMC product is fluorescent, with typical excitation and emission wavelengths around 360-390 nm and 460-480 nm, respectively, allowing for real-time monitoring of enzyme activity. medchemexpress.com

The establishment of standardized protocols is crucial for ensuring the reproducibility and comparability of results across different studies. A typical standardized assay involves the incubation of the protease with a defined concentration of Z-Gly-Gly-Arg-AMC acetate in a multi-well plate format. The reaction is initiated by the addition of the enzyme or substrate, and the increase in fluorescence is monitored over time using a fluorescence plate reader.

Optimization of reaction conditions is a critical step in developing a robust assay. This includes determining the optimal concentrations of the enzyme and substrate. For instance, in thrombin generation assays, a final substrate concentration of around 420 µM has been used to ensure a linear response of fluorescent product formation. medchemexpress.com The final concentration of reagents such as calcium chloride is also a key parameter, with concentrations of 16.7 mM being reported in certain standardized protocols.

A generalized optimized protocol for a thrombin inhibition screen involves the use of a buffer containing 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, and 0.01% v/v Triton-X100. medchemexpress.com In this protocol, a substrate concentration of 50 µM Z-Gly-Gly-Arg-AMC is added after a 15-minute pre-incubation of the enzyme with potential inhibitors. medchemexpress.com The fluorescence is then measured at regular intervals at a constant temperature, for example, 25°C. medchemexpress.com

The enzymatic activity of proteases is highly sensitive to the composition of the assay buffer, pH, temperature, and ionic environment. The choice of buffer can influence enzyme stability and activity. Commonly used buffers include Tris-Cl and HEPES, often supplemented with salts and other additives to mimic physiological conditions.

The pH of the reaction buffer is a critical parameter, as most proteases have a specific pH range for optimal activity. For example, many trypsin-like serine proteases exhibit optimal activity at a slightly alkaline pH, typically between 7.4 and 8.5. frontiersin.orgresearchgate.net Deviations from the optimal pH can lead to a significant decrease in enzymatic activity.

Temperature is another crucial factor that must be carefully controlled. Most protease assays are conducted at a constant temperature, often 37°C, to reflect physiological conditions and ensure maximal enzyme activity. frontiersin.org

The ionic environment, particularly the salt concentration, can also modulate protease activity. For instance, the inclusion of 150 mM NaCl in the assay buffer is common to approximate physiological ionic strength. medchemexpress.com The presence of specific ions, such as Ca2+ and Mg2+, can also be essential for the activity of certain proteases. medchemexpress.com

The following table summarizes typical reaction conditions for a protease assay using this compound.

ParameterRecommended ConditionRationale
Buffer Tris-Cl or HEPESProvides a stable pH environment in the physiological range.
pH 7.4 - 8.5Reflects the optimal pH for many trypsin-like serine proteases. frontiersin.orgresearchgate.net
Temperature 37°CMimics physiological temperature and often corresponds to optimal enzyme activity. frontiersin.org
Ionic Strength 150 mM NaClApproximates physiological ionic conditions. medchemexpress.com
Substrate Conc. 10 - 500 µMThe concentration should be optimized based on the specific enzyme and assay goals (e.g., for Km determination).
Enzyme Conc. Dependent on enzymeShould be in a range that produces a linear increase in fluorescence over the desired time course.

Additives are often included in assay buffers to enhance enzyme stability and prevent non-specific interactions. Bovine serum albumin (BSA) is frequently added at concentrations around 0.1% (w/v) to prevent the enzyme from adsorbing to the surfaces of the assay plate and to stabilize the enzyme. medchemexpress.com Reducing agents, such as dithiothreitol (B142953) (DTT), may be included for cysteine proteases to maintain the active site cysteine in a reduced state. researchgate.net

The stability of the reagents is a critical consideration for the accuracy and reproducibility of the assay. Stock solutions of this compound are typically prepared in a solvent like water or DMSO and stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. glpbio.comglpbio.com It is generally recommended that the working solution of the substrate be prepared fresh for each experiment to ensure its integrity. medchemexpress.com The stability of the substrate in the aqueous assay buffer over the course of the experiment should also be considered, as spontaneous hydrolysis could lead to an increase in background fluorescence.

Elucidation of Enzyme Kinetic Parameters through this compound Hydrolysis

The hydrolysis of this compound provides a continuous and sensitive method for studying the kinetic behavior of proteases. By measuring the initial rate of the reaction at various substrate concentrations, key kinetic parameters can be determined.

The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) for many enzymes can be described by the Michaelis-Menten equation. By fitting the experimental data of V₀ versus [S] to this equation, the Michaelis constant (K_m) and the maximum velocity (V_max) can be determined. K_m is the substrate concentration at which the reaction rate is half of V_max and is an indicator of the affinity of the enzyme for its substrate. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Once V_max is known, the turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated if the enzyme concentration is known. The catalytic efficiency of the enzyme is then determined by the ratio k_cat/K_m. This value is a measure of how efficiently the enzyme converts a substrate into a product.

The following table provides examples of kinetic parameters determined for various proteases using this compound as the substrate.

EnzymeK_m (µM)V_max (relative units)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Thrombin 29 - 1340.03 - 0.16 mM/sNot specified>10,000
Kallikrein 14 (KLK14) Not specifiedNot specifiedNot specified<34,000
Mutant Thrombin Elevated relative to wild-typeNot specifiedNot specifiedNot specified

Note: The values presented are indicative and can vary depending on the specific assay conditions.

The determination of Michaelis-Menten parameters as described above is a form of steady-state kinetic analysis. This approach assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. Assays using this compound are well-suited for steady-state analysis due to the continuous nature of the fluorescent signal, which allows for the accurate determination of initial reaction rates.

Pre-steady-state kinetic analysis, in contrast, focuses on the initial moments of the enzymatic reaction, before the steady state is reached. This type of analysis can provide insights into the individual steps of the catalytic mechanism, such as substrate binding and product release. While pre-steady-state kinetics are a powerful tool in enzymology, their application using this compound is not widely documented in the available literature. The majority of studies utilizing this substrate focus on steady-state kinetic characterization.

High-Throughput Screening (HTS) Methodologies for Protease Inhibitor Discovery

The fluorogenic substrate this compound is extensively utilized in high-throughput screening (HTS) campaigns designed to identify and characterize novel protease inhibitors. Its utility stems from the straightforward and sensitive nature of the assay principle: enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group liberates the fluorophore, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescent signal provides a robust platform for screening large compound libraries.

The high sensitivity of fluorescence-based assays using substrates like this compound is a key enabler of miniaturization. nih.gov Because a strong signal can be detected from a small amount of liberated AMC, reaction volumes can be significantly reduced, facilitating the transition from standard cuvettes to high-density microplate formats, such as 384-well or even 1536-well plates. This reduction in volume offers substantial savings in the cost of reagents, particularly the enzyme and substrate, and conserves valuable and often limited library compounds.

Automation is integral to leveraging the full potential of miniaturized assays. Robotic liquid handlers are employed for the precise and rapid dispensing of all assay components, including assay buffer, enzyme solution, compounds from the screening library, and the this compound substrate. rsc.org Automated plate readers are then used to monitor the fluorescence kinetics over a defined period, allowing for the unattended processing of thousands of compounds with high reproducibility. rsc.org

Table 1: Typical Automated HTS Workflow for Protease Inhibitor Screening

StepActionInstrumentationDescription
1Compound DispensingAcoustic or Pin-Tool Liquid HandlerNanoliter volumes of test compounds dissolved in DMSO are transferred from library plates to empty 384-well assay plates.
2Enzyme AdditionAutomated Reagent DispenserA precise volume of protease solution in assay buffer is added to all wells. Plates are often briefly centrifuged to ensure mixing.
3Pre-incubationRobotic IncubatorPlates are incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow compounds to bind to the enzyme. rsc.org
4Substrate Addition & InitiationAutomated Reagent DispenserThe reaction is initiated by adding a defined concentration of this compound to all wells.
5Kinetic ReadingFluorescence Plate ReaderThe plate is immediately transferred to a reader. Fluorescence intensity (Ex: ~360-380 nm, Em: ~460-465 nm) is measured at regular intervals for 30-60 minutes. rsc.org
6Data AnalysisHTS Analysis SoftwareReaction rates are calculated from the linear portion of the fluorescence progress curves. Percent inhibition is determined relative to controls.

Before initiating a full-scale HTS campaign, the assay's quality and reliability must be validated. The Z-factor (often denoted as Z') is the gold-standard statistical parameter for this purpose. assay.devwikipedia.org It provides a measure of the statistical effect size of the assay by quantifying the separation between the distributions of the positive and negative controls, taking into account both the dynamic range and data variation. assay.devwikipedia.org

The Z-factor is calculated using the means (μ) and standard deviations (σ) of the high-signal (negative control, e.g., enzyme + substrate + DMSO) and low-signal (positive control, e.g., enzyme + substrate + a known potent inhibitor) wells:

Z' = 1 - (3σpositive + 3σnegative) / |μpositive - μnegative|

Another, simpler metric is the signal-to-background (S/B) ratio, calculated as the mean signal of the negative control divided by the mean signal of the positive control. While useful, S/B does not account for the data variability and is therefore considered a less rigorous metric for HTS quality than the Z-factor. moleculardevices.com An assay utilizing this compound is deemed robust and suitable for HTS if it consistently achieves a high Z-factor.

Table 2: Interpretation of Z-Factor Values in HTS Assays

Z-Factor ValueAssay Quality ClassificationInterpretation
1.0Ideal (theoretical)An assay with no data variation. graphpad.com
0.5 to &lt;1.0ExcellentA large separation between control signals with low variation. Highly suitable for HTS. graphpad.com
0 to &lt;0.5MarginalThe separation between controls is small; the assay may generate a high number of false positives or false negatives. graphpad.com
&lt;0UnsuitableThe signal distributions of the positive and negative controls overlap, making the assay unusable for screening. graphpad.com

Once "hit" compounds are identified in the primary screen, their potency must be quantified. The half-maximal inhibitory concentration (IC50) is the most common metric determined initially. It is defined as the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. To determine the IC50, the compound is tested across a range of concentrations (typically a serial dilution), and the corresponding enzyme activity is measured using the this compound substrate. The resulting dose-response curve allows for the calculation of the IC50 value. nih.gov

While widely used, the IC50 value is not an absolute measure of inhibitor potency; it is dependent on the specific experimental conditions, most notably the concentration of the substrate used in the assay. A more fundamental and universally comparable measure of potency is the inhibition constant (Ki), which represents the dissociation equilibrium constant of the enzyme-inhibitor complex.

For competitive inhibitors, the IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the enzyme for the substrate is known:

Ki = IC50 / (1 + [S]/Km)

Where:

[S] is the concentration of the substrate (this compound) used in the assay.

Km is the Michaelis constant for the substrate.

This conversion allows for a standardized comparison of inhibitor potencies across different experiments and laboratories.

Comparative Performance Analysis of this compound with Alternative Fluorogenic and Chromogenic Protease Substrates

This compound belongs to a broad class of synthetic protease substrates. Its performance is best understood in comparison to alternative chromogenic and other fluorogenic systems.

Comparison with Chromogenic Substrates: The primary alternative to fluorogenic substrates is chromogenic substrates, which typically release a colored molecule upon cleavage. The most common chromogenic leaving group is p-nitroaniline (pNA), which is yellow and absorbs light at approximately 405-410 nm. clinicaltrialsarena.com5-diagnostics.com While historically important, pNA-based substrates are significantly less sensitive than AMC-based substrates. clinicaltrialsarena.com This lower sensitivity necessitates higher concentrations of both enzyme and substrate, making them less suitable for miniaturized HTS and more costly. The higher quantum yield of AMC allows for nanomolar detection limits, a significant advantage over the micromolar or millimolar concentrations often required for pNA assays.

Comparison with Alternative Fluorogenic Substrates: Within the class of fluorogenic substrates, several alternatives to AMC exist:

7-amino-4-trifluoromethylcoumarin (AFC): AFC is another coumarin (B35378) derivative that offers different spectral properties (Ex: ~400 nm, Em: ~505 nm). sigmaaldrich.com Its emission at a longer wavelength can be advantageous in reducing interference from the autofluorescence of library compounds, which is often more pronounced in the blue region of the spectrum where AMC emits.

7-amino-4-carbamoylmethylcoumarin (ACC): ACC substrates show kinetic profiles comparable to their AMC counterparts. nih.gov However, the ACC fluorophore has an approximately 3-fold higher fluorescence quantum yield than AMC, which can enhance assay sensitivity, allowing for the use of even lower enzyme and substrate concentrations. clinicaltrialsarena.comnih.gov

Rhodamine 110 (Rh110): Substrates based on rhodamine 110 feature a bis-amide structure that is non-fluorescent. Cleavage of the first amide bond yields a highly fluorescent mono-amide intermediate. These substrates operate at much longer wavelengths (e.g., Ex: ~492 nm, Em: ~529 nm), which significantly minimizes background interference from compound autofluorescence and light scattering. biosyntan.de This can lead to assays with superior signal-to-noise ratios.

FRET Substrates: Fluorescence Resonance Energy Transfer (FRET) substrates consist of a peptide sequence flanked by a donor fluorophore and a quencher molecule. biosyntan.debachem.com In the intact substrate, the quencher absorbs the energy emitted by the donor. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to an increase in donor fluorescence. rsc.org A key advantage of FRET substrates is that they allow for the integrity of the peptide sequence on both sides of the scissile bond, which can be critical for enzymes that recognize extended substrate sequences. However, they are often more complex and expensive to synthesize than simple AMC-based substrates.

Table 3: Comparison of Different Protease Substrate Technologies

Substrate TypeLeaving Group/SystemTypical Ex/Em (nm)Key AdvantagesKey Disadvantages
Chromogenicp-nitroaniline (pNA)Abs. ~405 nmSimple spectrophotometric detection; well-established.Low sensitivity; requires high reagent concentrations; less suitable for HTS.
Fluorogenic (Single Fluorophore)AMC~380 / ~460High sensitivity; good for HTS; simple synthesis.Susceptible to interference from blue-fluorescing compounds. biosyntan.de
AFC~400 / ~505Red-shifted spectra reduce compound interference. nih.govGenerally similar sensitivity to AMC.
Rhodamine 110~492 / ~529Very high sensitivity; significantly red-shifted to avoid autofluorescence. biosyntan.deMore complex two-step cleavage mechanism.
Fluorogenic (FRET)Donor/Quencher PairVariesMaintains P' sequence integrity; high S/N ratio possible. rsc.orgMore complex and expensive to synthesize; potential for inner-filter effects.

Specific Enzymatic Targets and Diverse Research Domains Employing Z Gly Gly Arg Amc Acetate

Thrombin (Factor IIa) Activity Monitoring and Inhibitor Profiling

Z-Gly-Gly-Arg-AMC acetate (B1210297) is extensively utilized as a substrate for thrombin, a key enzyme in the blood coagulation cascade. Its cleavage by thrombin releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), enabling precise quantification of thrombin activity.

Application in Calibrated Automated Thrombogram (CAT) Assays within Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Models

In a study investigating hypercoagulability in young stroke patients, the endogenous thrombin potential (ETP), a key parameter measured by the thrombogram, was assessed in both PRP and PPP. The results highlighted that in a subset of patients, the ETP was elevated in PRP but remained normal in PPP, indicating an increased procoagulant activity of platelets. nih.gov This demonstrates the utility of using both plasma models to dissect the different contributions to thrombin generation. nih.gov

Table 1: Thrombin Generation Parameters in Platelet-Rich vs. Platelet-Poor Plasma

Parameter Platelet-Rich Plasma (PRP) Platelet-Poor Plasma (PPP) Significance
Endogenous Thrombin Potential (ETP) Significantly increased in a subgroup of patients Normal in the same subgroup of patients Highlights the contribution of platelet procoagulant activity to hypercoagulability. nih.gov
Lag Time Variable Variable Reflects the initiation phase of coagulation.

This table is a representative illustration based on findings that show differential thrombin generation in PRP and PPP. Specific values can vary significantly based on the study population and assay conditions.

In Vitro Investigation of Thrombin Inhibition by Endogenous and Exogenous Compounds (e.g., Licochalcone A)

The thrombin-specific nature of Z-Gly-Gly-Arg-AMC acetate makes it an ideal substrate for screening and characterizing thrombin inhibitors. By measuring the reduction in the rate of AMC release in the presence of a test compound, researchers can determine the inhibitory potential and mechanism of action.

A study investigating the constituents of licorice identified Licochalcone A as a potent inhibitor of human thrombin. nih.gov Using this compound as the substrate, the researchers were able to perform detailed inhibition kinetic analyses.

Table 2: Kinetic Parameters of Thrombin Inhibition by Licochalcone A

Inhibitor IC50 Ki Inhibition Type
Licochalcone A 7.96 µM 12.23 µM Mixed

Data from a study on the inhibition of human thrombin by Licochalcone A. nih.gov

The kinetic analysis revealed that Licochalcone A acts as a mixed inhibitor of thrombin. nih.gov Further investigation through mass spectrometry and molecular docking suggested that this compound binds to both the catalytic site and exosite I of the thrombin molecule, providing a comprehensive understanding of its inhibitory mechanism. nih.gov

Characterization of Trypsin and Trypsin-Like Serine Proteases

The peptide sequence of this compound is also recognized and cleaved by other trypsin-like serine proteases, making it a valuable tool for their characterization.

Assessment of Trypsin-like Proteolytic Activity in Cell Culture Conditioned Media and Biological Extracts

Researchers utilize this compound to detect and quantify trypsin-like proteolytic activity in complex biological samples, such as conditioned media from cell cultures and tissue extracts. This allows for the investigation of protease secretion and activity in various physiological and pathological contexts.

In a study on prostate cancer, Z-Gly-Gly-Arg-AMC was used as a generic trypsin fluorogenic substrate to measure proteolytic activity in the conditioned media of PC3 and DU145 prostate cancer cell lines. nih.gov The study found substantial trypsin-like activity in the media from both cell lines. This activity was significantly inhibited by a specific antibody targeting urokinase plasminogen activator (uPA), indicating that uPA was a major contributor to the observed proteolytic activity. nih.gov

Specificity and Activity Probing for Urokinase Plasminogen Activator (uPA) and Tissue-type Plasminogen Activator (tPA)

Z-Gly-Gly-Arg-AMC has been employed as a substrate in direct fluorometric assays for both urokinase plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). evitachem.comechelon-inc.combachem.com These enzymes play crucial roles in fibrinolysis and tissue remodeling. While the substrate is not exclusively specific to these activators, its use in conjunction with specific inhibitors or in purified systems allows for the characterization of their activity. Studies have investigated the behavior of uPA towards various synthetic peptide substrates, including Z-Gly-Gly-Arg-AMC, to understand their kinetic parameters. nih.gov

Kinetic Studies with Plasmin

While this compound is primarily recognized as a substrate for thrombin and trypsin-like enzymes, its utility can extend to other related proteases. However, detailed kinetic studies specifically characterizing the interaction of plasmin with this compound are not extensively reported in readily available literature. For kinetic analysis of plasmin, other fluorogenic substrates such as H-D-Val-Leu-Lys-AMC are more commonly utilized. rsc.org The structural similarity in the substrate recognition sites of these proteases suggests potential cross-reactivity, but specific kinetic parameters (Km and kcat) for plasmin with this compound would require dedicated enzymatic assays.

Analysis of Other Arginine-Specific Serine Proteases (e.g., Factor XIa, Factor XIIa, Plasma Kallikrein)

Z-Gly-Gly-Arg-AMC is a fluorogenic substrate recognized and cleaved by various proteases that show specificity for arginine at the P1 position. While it is extensively used for enzymes like thrombin and trypsin, its utility extends to the analysis of other critical arginine-specific serine proteases within the contact activation system of the coagulation cascade, including Factor XIa (FXIa), Factor XIIa (FXIIa), and plasma kallikrein. nih.gov The cleavage of the bond between arginine and the 7-amino-4-methylcoumarin (AMC) group by these enzymes releases the fluorophore, allowing for quantitative measurement of their proteolytic activity. echelon-inc.com

However, for achieving higher specificity or sensitivity, alternative peptide sequences are often optimized for these particular enzymes. Research and screening assays frequently employ substrates with different amino acid sequences in the P2, P3, and P4 positions to better match the unique binding pocket preferences of each protease. For instance, substrates such as Boc-Gln-Gly-Arg-AMC have been used for Factor XIIa, and Z-Phe-Arg-AMC is a recognized substrate for plasma kallikrein. rsc.orgnih.govechelon-inc.com The choice of substrate often depends on the specific experimental context, such as the need to differentiate the activity of one protease from others in a complex biological sample.

Table 1: Examples of Fluorogenic Substrates for Contact System Proteases This table provides examples of fluorogenic substrates commonly used to assay the activity of key serine proteases in the contact activation pathway.

ProteaseCommon Fluorogenic Substrate(s)
Factor XIa (FXIa) Boc-Phe-Ser-Arg-AMC
Factor XIIa (FXIIa) Boc-Gln-Gly-Arg-AMC nih.gov
Plasma Kallikrein Z-Phe-Arg-AMC rsc.orgechelon-inc.com
Thrombin Z-Gly-Gly-Arg-AMC rsc.org

The use of fluorogenic substrates like Z-Gly-Gly-Arg-AMC is instrumental in dissecting the complex mechanisms of protease cascades, particularly the coagulation system. The contact activation pathway, initiated by the autoactivation of Factor XII on negatively charged surfaces, involves a series of enzymatic activations: FXIIa activates prekallikrein to plasma kallikrein, which in turn further activates FXII in a positive feedback loop. nih.gov FXIIa also activates Factor XI to FXIa, which proceeds to activate Factor IX, ultimately leading to thrombin generation. nih.gov

By using specific substrates, researchers can isolate and quantify the activity of each enzyme in this cascade under various conditions in vitro. This allows for the determination of key kinetic constants and the evaluation of how cofactors, inhibitors, or allosteric modulators affect individual steps. Furthermore, Z-Gly-Gly-Arg-AMC is crucial for measuring the final output of the cascade—thrombin generation—in plasma-based assays. nih.gov For example, it is used in thrombin generation assays to study how the presence of polyanions like DNA or RNA can trigger contact activation and lead to a prothrombotic state. nih.gov Such experiments provide a mechanistic understanding of how the coagulation system is regulated and how its dysregulation can contribute to pathological conditions like thrombosis. nih.gov The substrate is a key component in the Calibrated Automated Thrombogram (CAT) assay, a method developed to determine states of hyper- and hypocoagulability. fishersci.comfishersci.com

Utility in Recombinant Protease Production and Enzymatic Characterization

In the field of biotechnology and protein engineering, this compound serves as an essential tool for the production and characterization of recombinant proteases. When a protease is produced using recombinant DNA technology, it is critical to verify that the resulting protein is not only expressed but is also correctly folded and catalytically active.

Following purification, a primary method for functional validation involves an enzyme activity assay using a reliable fluorogenic substrate. Z-Gly-Gly-Arg-AMC provides a straightforward and sensitive method to confirm and quantify the activity of recombinant arginine-specific proteases. The rate of AMC fluorescence release is directly proportional to the concentration of active enzyme, allowing for the determination of its specific activity (units of activity per milligram of protein).

Furthermore, this substrate is fundamental for detailed enzymatic characterization. It enables the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These values are crucial for comparing the recombinant enzyme to its native counterpart, for studying the impact of mutations introduced during protein engineering, and for screening potential inhibitors in drug discovery pipelines. evitachem.com The use of such well-established methods allows for the standardization and validation of recombinant protease preparations for research and therapeutic applications. nih.gov

Table 2: Steps in Recombinant Protease Characterization Using this compound This table outlines the typical workflow for validating the function of a newly produced recombinant arginine-specific protease.

StepDescriptionPurpose
1. Expression & Purification The target protease is produced in a host system (e.g., E. coli, mammalian cells) and isolated.Obtain a homogenous sample of the recombinant protein.
2. Activity Confirmation The purified protein is incubated with Z-Gly-Gly-Arg-AMC, and fluorescence is monitored over time.Verify that the recombinant protein is catalytically active.
3. Determination of Specific Activity The rate of substrate hydrolysis is measured and normalized to the total protein concentration.Quantify the enzymatic potency of the purified batch.
4. Kinetic Analysis Reaction rates are measured across a range of Z-Gly-Gly-Arg-AMC concentrations.Determine kinetic constants (Km, Vmax, kcat) to fully characterize the enzyme's catalytic efficiency. nih.gov
5. Inhibitor Screening The assay is performed in the presence of potential inhibitory compounds.Identify molecules that can modulate the enzyme's activity for therapeutic or research purposes. evitachem.com

Insights into Protease Dysregulation Mechanisms in In Vitro Biological Systems

This compound is a valuable reagent for investigating the mechanisms of protease dysregulation in various pathological states using in vitro biological systems. Many diseases, including thrombosis, inflammation, and cancer, are associated with the abnormal activity of proteases. Assays employing this substrate allow researchers to model these conditions and gain insights into the underlying molecular events.

Moreover, these assays are critical in the field of drug discovery for developing therapies that target protease dysregulation. evitachem.com By establishing an in vitro model of a disease state (e.g., hyperactive thrombin generation), Z-Gly-Gly-Arg-AMC can be used in high-throughput screening campaigns to identify novel anticoagulant or anti-inflammatory compounds that restore normal protease activity.

Q & A

Q. How is Z-Gly-Gly-Arg-AMC acetate used to measure thrombin activity in plasma?

this compound serves as a thrombin-specific fluorogenic substrate. In plasma assays, thrombin cleaves the substrate, releasing fluorescent 7-amino-4-methylcoumarin (AMC), which is quantified using excitation/emission wavelengths of 390/480 nm . A typical protocol involves:

  • Step 1: Dilute plasma (e.g., 80 µL platelet-poor plasma) and add 420 µM substrate .
  • Step 2: Initiate thrombin generation with 14 mM CaCl₂ .
  • Step 3: Monitor fluorescence changes every 30 seconds for 2 hours using a plate reader .
  • Data Correction: Apply third-order polynomial adjustments to account for substrate depletion and inner filter effects .

Q. What are the critical quality control parameters for this substrate in enzymatic assays?

  • Purity: Ensure ≥98% purity via HPLC analysis to minimize background noise .
  • Solubility: Dissolve in DMSO (100 mg/mL) or water (20 mg/mL) with vortexing and brief sonication .
  • Pre-treatment: For cell culture applications, filter through a 0.22 µm membrane to remove bacterial contaminants .

Q. How does this compound compare to other thrombin substrates (e.g., Z-Leu-Arg-Gly-Gly-AMC)?

While both substrates release AMC upon thrombin cleavage, this compound has a shorter sequence (Z-GGR-AMC vs. Z-LRGG-AMC) and distinct molecular weight (639.66 vs. 692.8 Da) . Specificity studies suggest Z-GGR-AMC is optimized for thrombin kinetics, whereas Z-LRGG-AMC may exhibit broader protease interactions .

Advanced Research Questions

Q. How can researchers optimize substrate concentration for kinetic studies of thrombin?

  • Kinetic Assay Design: Perform Michaelis-Menten analysis by varying substrate concentrations (e.g., 50–500 µM) in Tris-buffered saline (pH 7.4) with 5 nM thrombin .
  • Detection Limits: Use fluorescence plate readers with sensitivity ≤1 nM AMC. Adjust gain settings to avoid signal saturation .
  • Troubleshooting: If signal-to-noise ratios are low, confirm substrate integrity via LC-MS and avoid freeze-thaw cycles .

Q. What experimental factors contribute to contradictory thrombin generation profiles in PRP vs. PPP?

  • Platelet Effects: PRP contains platelets that release procoagulant microparticles, accelerating thrombin generation and producing biphasic peaks .
  • Inhibitor Interference: Add corn trypsin inhibitor (CTI) to PRP to block contact pathway activation, ensuring thrombin generation reflects tissue factor (TF) dependency .
  • Substrate Depletion: Correct fluorescence data using polynomial models to avoid underestimating thrombin potential .

Q. How can Z-Gly-Gly-AMP acetate be applied to study anticoagulant mechanisms (e.g., activated protein C [APC])?

  • APC Modulation: In plasma supplemented with APC (0–20 nM), monitor thrombin inhibition by comparing lag time and endogenous thrombin potential (ETP) .
  • Antibody Blocking: Co-incubate with anti-protein S or anti-TFPI antibodies to dissect their roles in APC-mediated anticoagulation .
  • Data Interpretation: Reduced ETP and prolonged lag time indicate enhanced anticoagulant activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported substrate stability and purity?

  • Stability Claims: Some sources report reconstituted substrate stability >3 months at -20°C , while others recommend use within 1 month . Validate stability by comparing fresh vs. aged substrate in control assays.
  • Purity Variability: Discrepancies in HPLC purity (≥98% vs. 95.12%) may arise from batch-to-batch differences. Always request certificates of analysis (CoA) from suppliers and verify via in-house HPLC.

Q. Why do solubility values differ across sources (e.g., DMSO vs. water)?

  • Batch-Specific Variability: Lyophilization efficiency and acetate counterion content (≤12%) can alter solubility .
  • Protocol Adjustments: For aqueous solutions, pre-warm to 37°C and sonicate briefly. If precipitation occurs, centrifuge at 10,000×g for 5 minutes before use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.